
Benzyl (3S)-piperidine-3-carboxylate
Overview
Description
Benzyl (3S)-piperidine-3-carboxylate is an organic compound that features a piperidine ring substituted at the 3-position with a carboxylate group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S)-piperidine-3-carboxylate typically involves the reaction of (3S)-piperidine-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction, where the carboxylic acid reacts with the alcohol under acidic conditions to form the ester. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3S)-piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Benzyl (3S)-piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3R)-piperidine-3-carboxylate: Similar structure but with different stereochemistry.
Phenyl (3S)-piperidine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Benzyl (3S)-pyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Benzyl (3S)-piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a piperidine ring. This combination of features can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Benzyl (3S)-piperidine-3-carboxylate, a compound belonging to the piperidine family, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that illustrate its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a benzyl group and a carboxylate functional group. This structure is crucial for its interaction with biological targets.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 205.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
This compound has shown promise in preclinical studies as an anticancer agent. Its effects on various cancer cell lines have been investigated, revealing significant cytotoxicity.
Case Study: Ovarian Cancer
In a study involving ovarian cancer cell lines (SKOV-3, OVCA433, A2780), this compound was found to inhibit cell proliferation effectively. The following table summarizes the findings:
Cell Line | GI50 (µM) | Effect |
---|---|---|
SKOV-3 | 10 | Significant inhibition of growth |
OVCA433 | 15 | Moderate inhibition |
A2780 | 20 | Less potent than SKOV-3 |
Pharmacological Potential
The piperidine moiety in this compound is common in many pharmaceuticals, suggesting that this compound could serve as a lead compound for drug development. Its unique structure allows for modifications that could enhance its biological activity and selectivity.
Properties
IUPAC Name |
benzyl (3S)-piperidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFIILJDODEYHQ-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212882 | |
Record name | 3-Piperidinecarboxylic acid, phenylmethyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153545-05-2 | |
Record name | 3-Piperidinecarboxylic acid, phenylmethyl ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153545-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, phenylmethyl ester, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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